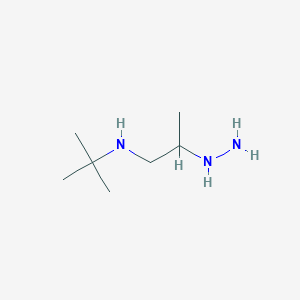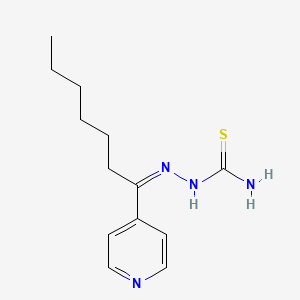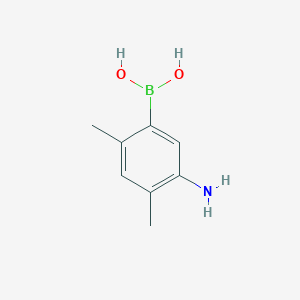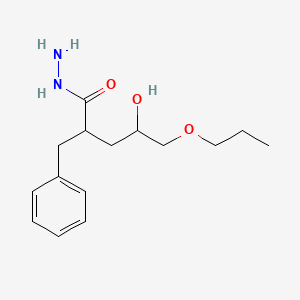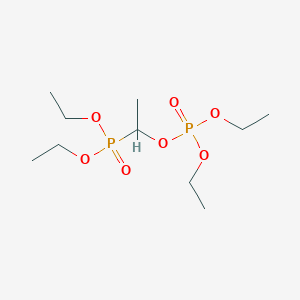
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is an organophosphorus compound with the molecular formula C10H24O7P2. It is characterized by the presence of two diethyl ester groups and a diethoxyphosphinyl group attached to an ethyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C and requires continuous stirring to ensure proper mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester involves its interaction with molecular targets through its phosphinyl and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activities. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diethyl 1-methylethenyl ester
- Phosphoric acid, 1-[(diethoxyphosphinyl)methyl]ethenyl diethyl ester
- Triethyl phosphonoacetate
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
4470-71-7 |
|---|---|
Molecular Formula |
C10H24O7P2 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-diethoxyphosphorylethyl diethyl phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |
InChI Key |
GWHBHPUCUQJEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)OP(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




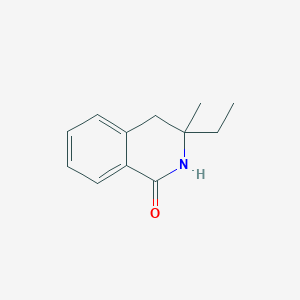

![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
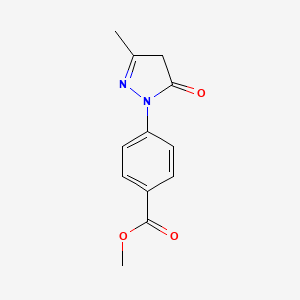

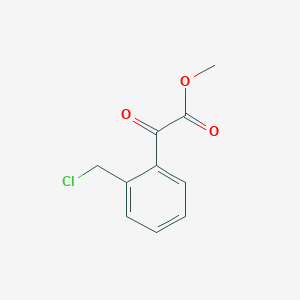
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
